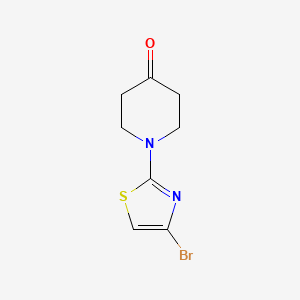

1-(4-Bromothiazol-2-yl)piperidin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2OS |

|---|---|

Molecular Weight |

261.14 g/mol |

IUPAC Name |

1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-one |

InChI |

InChI=1S/C8H9BrN2OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5H,1-4H2 |

InChI Key |

ZBPGLDZPBCFDRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)C2=NC(=CS2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Bromothiazol 2 Yl Piperidin 4 One

Retrosynthetic Analysis and Strategic Disconnections for 1-(4-Bromothiazol-2-yl)piperidin-4-one

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-N bonds linking the piperidinone and bromothiazole rings.

Two principal retrosynthetic disconnections are considered:

Disconnection A (C-N bond of the piperidine (B6355638) ring): This approach involves the formation of the bond between the nitrogen of the piperidin-4-one moiety and the C2 position of the 4-bromothiazole (B1332970) ring. This leads to two key synthons: 2-amino-4-bromothiazole (B130272) and a suitable piperidin-4-one precursor. A common synthetic equivalent for the piperidin-4-one synthon is piperidin-4-one itself or a protected form.

Disconnection B (Thiazole ring formation): An alternative strategy involves constructing the thiazole (B1198619) ring onto a pre-formed piperidinyl precursor. This would typically involve the reaction of a piperidinyl-thiourea derivative with a suitable α-haloketone. This approach is a classic Hantzsch thiazole synthesis.

These strategic disconnections form the basis for designing multistep synthetic routes, each with its own set of advantages and challenges.

Multistep Synthetic Routes to this compound

Based on the retrosynthetic analysis, several multistep synthetic routes can be devised. A common and practical approach follows Disconnection A, which is often favored due to the commercial availability of piperidin-4-one and the relative ease of synthesizing the 2-amino-4-bromothiazole fragment.

A plausible synthetic route is outlined below:

Synthesis of 2-Amino-4-bromothiazole: This intermediate can be prepared from 2-aminothiazole (B372263) via electrophilic bromination. The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) or acetic acid.

Coupling of 2-Amino-4-bromothiazole with Piperidin-4-one: The final step involves the nucleophilic substitution reaction between 2-amino-4-bromothiazole and a protected piperidin-4-one, followed by deprotection. A common protecting group for the piperidinone nitrogen is the Boc (tert-butyloxycarbonyl) group. The coupling reaction is often a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction, which is effective for forming C-N bonds. Alternatively, a nucleophilic aromatic substitution (SNAAr) could be employed, though this is generally less efficient for this type of substrate.

Optimization of Reaction Conditions for Key Synthetic Steps

The efficiency of each synthetic step is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity. researchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Step | Parameter | Investigated Conditions | Optimal Condition |

| Bromination of 2-Aminothiazole | Brominating Agent | NBS, Br2 | NBS |

| Solvent | CHCl3, CH3COOH, DMF | CH3COOH | |

| Temperature | Room Temperature, 50°C, Reflux | Room Temperature | |

| Buchwald-Hartwig Amination | Catalyst | Pd(OAc)2, Pd2(dba)3 | Pd2(dba)3 |

| Ligand | BINAP, Xantphos, SPhos | Xantphos | |

| Base | NaOtBu, K2CO3, Cs2CO3 | NaOtBu | |

| Solvent | Toluene (B28343), Dioxane, THF | Toluene | |

| Temperature | 80°C, 100°C, 120°C | 100°C |

For the bromination step, the use of NBS at room temperature in acetic acid generally provides good yields and regioselectivity. In the case of the Buchwald-Hartwig amination, a catalyst system of Pd2(dba)3 with Xantphos as the ligand and NaOtBu as the base in toluene at 100°C is often effective. researchgate.net

Efficiency and Scalability Considerations in the Synthesis of this compound

The described two-step synthesis is relatively efficient. However, on a larger scale, the use of palladium catalysts can be costly, and the removal of residual palladium from the final product is a significant challenge in the pharmaceutical industry. The purification of intermediates and the final product, often requiring column chromatography on a lab scale, would need to be adapted to more scalable techniques like crystallization or distillation for industrial production.

Alternative Synthetic Pathways and Novel Approaches to this compound

To overcome some of the limitations of the primary synthetic route, alternative pathways can be explored. One such approach is based on the Hantzsch thiazole synthesis (Disconnection B).

This route would involve:

Synthesis of a Piperidinyl-thiourea: This can be prepared by reacting piperidin-4-one with an isothiocyanate or by a multi-step sequence involving the formation of an amine precursor followed by reaction with a thiocarbonyl transfer reagent.

Cyclocondensation: The piperidinyl-thiourea would then be reacted with a 2,3-dihalopropionaldehyde or a similar α-haloketone to form the thiazole ring.

Novel approaches could involve the use of microwave-assisted synthesis to accelerate reaction times and improve yields. mdpi.com Additionally, continuous flow synthesis offers a promising alternative for improved safety, efficiency, and scalability. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. nih.govunibo.itmdpi.comrsc.org

Table 2: Application of Green Chemistry Principles

| Principle | Application in the Synthesis of this compound |

| Atom Economy | The Buchwald-Hartwig amination has good atom economy, but the bromination step generates stoichiometric byproducts. |

| Use of Safer Solvents | Exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) in place of toluene or dioxane. unibo.it |

| Energy Efficiency | Utilizing microwave irradiation or flow chemistry to reduce reaction times and energy consumption. |

| Catalysis | The use of catalytic amounts of palladium is preferable to stoichiometric reagents. Research into more sustainable and recyclable catalysts is ongoing. |

| Waste Prevention | Optimizing reactions to minimize byproduct formation and developing efficient purification methods that reduce solvent waste. |

An efficient green chemistry approach to the synthesis of N-substituted piperidones has been developed and could be adapted for the synthesis of the target compound. nih.gov This often involves minimizing the use of hazardous reagents and solvents and designing processes that are inherently safer and more environmentally benign.

Advanced Spectroscopic and Structural Elucidation of 1 4 Bromothiazol 2 Yl Piperidin 4 One

High-Resolution NMR Spectroscopy for Conformational and Electronic Structure Analysis of 1-(4-Bromothiazol-2-yl)piperidin-4-one

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of this compound in solution. While 1D NMR (¹H and ¹³C) provides foundational information, 2D NMR techniques are essential for unambiguous assignments and conformational analysis.

Based on its chemical structure, the predicted ¹H and ¹³C NMR chemical shifts are tabulated below. These predictions are based on established principles of NMR spectroscopy and the electronic environments of the nuclei within the molecule.

Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Predicted Chemical Shift (ppm) |

|---|---|---|

| H-5 (thiazole) | Singlet | ~7.0-7.2 |

| H-2', H-6' (piperidine) | Triplet | ~3.8-4.0 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (piperidine) | ~205-208 |

| C-2 (thiazole) | ~168-170 |

| C-4 (thiazole) | ~110-112 |

| C-5 (thiazole) | ~105-107 |

| C-2', C-6' (piperidine) | ~45-48 |

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be instrumental in confirming the connectivity and spatial relationships within this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between adjacent protons. For the piperidinone ring, cross-peaks would be expected between the protons at positions 2' and 3', and between those at 5' and 6', confirming the ring's proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively assign the proton signals to their corresponding carbon atoms in both the thiazole (B1198619) and piperidinone rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations would include the protons on C-2' and C-6' of the piperidinone ring with C-2 of the thiazole ring, confirming the point of attachment. Additionally, correlations from the piperidinone protons to the carbonyl carbon (C-4') would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the through-space proximity of protons, offering insights into the molecule's preferred conformation. For instance, NOE correlations could help establish the relative orientation of the thiazole and piperidinone rings.

Dynamic NMR Studies for Rotational Barriers or Inversions

The piperidin-4-one ring can undergo chair-to-chair inversion. Dynamic NMR studies, conducted at variable temperatures, could quantify the energy barrier for this process. At low temperatures, separate signals for the axial and equatorial protons on the piperidinone ring might be resolved, which would coalesce as the temperature increases and the rate of inversion becomes faster on the NMR timescale. Additionally, hindered rotation around the C2(thiazole)-N1'(piperidine) bond could potentially be studied.

Single-Crystal X-ray Diffraction Analysis of this compound (if applicable)

As of now, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, if a suitable crystal were obtained, this technique would provide the most definitive three-dimensional structural information in the solid state. Key insights would include:

Precise Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the piperidinone ring (e.g., a perfect or distorted chair) and the dihedral angle between the thiazole and piperidinone rings.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, revealing any hydrogen bonding, halogen bonding (involving the bromine atom), or other non-covalent interactions that stabilize the solid-state structure.

Vibrational Spectroscopy Applications (Raman, Advanced FTIR) for Functional Group Environment in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule's functional groups.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (ketone) | Stretching | ~1710-1730 |

| C-N (tertiary amine) | Stretching | ~1180-1220 |

| C=N (thiazole) | Stretching | ~1550-1600 |

| C-S (thiazole) | Stretching | ~650-700 |

Advanced FTIR techniques, such as Attenuated Total Reflectance (ATR)-FTIR, could be used for solid-state analysis with minimal sample preparation. Raman spectroscopy would be particularly useful for observing the vibrations of the thiazole ring and the C-Br bond, which may be weak in the IR spectrum.

Advanced Mass Spectrometry Techniques (HRMS, MS/MS) for Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition (C₉H₁₁BrN₂OS).

Tandem mass spectrometry (MS/MS) would be employed to elucidate the fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation, the primary fragmentation routes can be determined. Plausible fragmentation patterns would include:

Cleavage of the piperidinone ring: Alpha-cleavage adjacent to the carbonyl group or the nitrogen atom.

Loss of the bromo-thiazole moiety: Cleavage of the C2(thiazole)-N1'(piperidine) bond.

Fragmentation of the thiazole ring: Loss of bromine or other ring fragments.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of this compound Derivatives (if relevant isomers)

This compound itself is an achiral molecule and therefore would not exhibit a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. However, if a chiral center were introduced into the molecule, for example, by substitution on the piperidinone ring at positions 3 or 5, these chiroptical techniques would be essential for assigning the absolute stereochemistry of the resulting enantiomers.

Chemical Reactivity and Transformation Chemistry of 1 4 Bromothiazol 2 Yl Piperidin 4 One

Reactivity at the Bromine Moiety: Cross-Coupling Reactions

The bromine atom at the 4-position of the thiazole (B1198619) ring is a key functional handle for the construction of carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the core structure of 1-(4-Bromothiazol-2-yl)piperidin-4-one, enabling the introduction of diverse aryl, alkyl, and alkynyl substituents.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds. In the context of 4-bromothiazole (B1332970) derivatives, this reaction facilitates the coupling of the thiazole core with a variety of organoboron compounds, such as boronic acids and their esters. nih.govrsc.org For substrates similar to this compound, the reaction typically proceeds by treating the bromo-thiazole with a boronic acid in the presence of a palladium catalyst and a base. nih.gov

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. yonedalabs.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific boronic acid used. nih.govnih.gov

| Coupling Partner (Boronic Acid/Ester) | Catalyst/Precatalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | dppf | K₂CO₃ | Dioxane/H₂O | Good to Excellent |

| Heteroarylboronic acid | CataCXium A Pd G3 | - | Cs₂CO₃ | 2-MeTHF | High |

| Alkenylboronic ester | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Good |

Beyond the Suzuki-Miyaura reaction, the bromine moiety of this compound is also amenable to other significant palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling enables the introduction of terminal alkynes, forming a C(sp²)-C(sp) bond. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govresearchgate.net For 4-bromothiazole systems, this method provides a direct route to alkynyl-substituted thiazoles, which are valuable intermediates for further synthetic elaborations. researchgate.net

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.orgnih.gov This reaction is catalyzed by a palladium species and requires a base to regenerate the active catalyst. The Heck reaction offers a method for vinylation at the 4-position of the thiazole ring. libretexts.org

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. For 2-substituted-4-bromothiazoles, Negishi coupling with alkyl or aryl zinc halides has been shown to proceed in high yields, demonstrating its utility for introducing a broad range of substituents. nih.govresearchgate.netthieme-connect.com

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Forms C(sp²)-C(sp) bonds; introduces alkynyl groups. researchgate.net |

| Heck | Alkene | Pd(OAc)₂ / Phosphine (B1218219) Ligand / Base | Forms substituted alkenes; vinylation of the thiazole ring. organic-chemistry.org |

| Negishi | Organozinc Halide | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | High yields and functional group tolerance for alkyl and aryl groups. wikipedia.orgthieme-connect.com |

The success of palladium-catalyzed cross-coupling reactions hinges on the selection of an appropriate catalyst system, which includes the palladium source and the coordinating ligand. For substrates like this compound, the electronic properties of the thiazole ring and potential coordination of the piperidinone nitrogen can influence catalyst activity.

Palladium Sources: Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium chloride (PdCl₂), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). mdpi.commdpi.com These are typically reduced in situ to the active Pd(0) species. Palladacycles have also emerged as highly efficient precatalysts that can lead to faster reaction times and lower catalyst loadings. nih.gov

Ligands: Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic, versatile ligand. More electron-rich and sterically bulky phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), often provide higher catalytic activity, especially for less reactive coupling partners. nih.gov Diphosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also effective, particularly in Suzuki-Miyaura couplings. rsc.org

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes. They have been shown to be effective in promoting cross-coupling reactions of challenging substrates, including heteroaryl chlorides. nih.gov

The choice of ligand can significantly impact reaction efficiency and selectivity. For instance, sterically hindered ligands can promote reductive elimination and prevent β-hydride elimination in couplings involving alkyl groups. thieme-connect.com

For polyhalogenated substrates, regioselectivity is a critical consideration. In the case of 2,4-dibromothiazole, a close analog to the thiazole portion of the target compound, cross-coupling reactions preferentially occur at the C2 position, which is more electron-deficient. researchgate.nettum.de However, since this compound is already substituted at the C2 position, cross-coupling reactions are expected to proceed selectively at the C4-bromo position. This predictable regioselectivity is a significant advantage for synthetic planning. In cases of dihaloheteroarenes, selectivity can sometimes be controlled by the choice of catalyst and ligand system. nih.govacs.org

Stereoselectivity is generally not a factor in the cross-coupling reactions at the thiazole ring itself, as it involves the coupling of two sp²-hybridized centers (or one sp² and one sp/sp³). However, if the coupling partner (e.g., an alkenylboronic acid in a Suzuki reaction or a vinyl halide in a Heck reaction) possesses a defined stereochemistry, the reaction often proceeds with retention of the double bond geometry.

Reactivity of the Piperidinone Carbonyl Group: Nucleophilic Additions and Condensations

The carbonyl group at the 4-position of the piperidinone ring behaves as a typical ketone, undergoing nucleophilic addition and condensation reactions. nih.gov These transformations provide a straightforward method to modify the piperidinone core, introducing new functional groups and extending the molecular framework.

Condensation of the ketone with primary amines and related nitrogen nucleophiles is a fundamental transformation. These reactions typically occur under mildly acidic conditions, which serve to activate the carbonyl group toward nucleophilic attack. nih.gov

Imines (Schiff Bases): The reaction of this compound with a primary amine (R-NH₂) would lead to the formation of the corresponding imine. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the C=N double bond of the imine. researchgate.net

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields an oxime. wikipedia.orgnumberanalytics.com The reaction proceeds via the same mechanism as imine formation. Oximes are stable, crystalline compounds and their formation serves as a common method for the derivatization of ketones. nih.govbyjus.com

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., substituted hydrazines, thiosemicarbazide) produces hydrazones. mdpi.comnih.govmdpi.com The synthesis of hydrazinyl thiazole derivatives from a piperidin-4-one core has been reported, highlighting the feasibility of this reaction. nih.gov For example, reaction with thiosemicarbazide (B42300) would yield the corresponding thiosemicarbazone, a type of hydrazone. nih.gov These derivatives are often investigated for their unique chemical properties.

| Reagent | Product Type | Typical Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Mildly acidic (e.g., acetic acid), Ethanol, Reflux |

| Hydroxylamine (NH₂OH·HCl) | Oxime | Base (e.g., Sodium Acetate), Aqueous Ethanol, Reflux. nih.gov |

| Hydrazine / Substituted Hydrazine (R-NHNH₂) | Hydrazone | Mildly acidic (e.g., acetic acid), Ethanol, Reflux. nih.gov |

| Thiosemicarbazide (H₂N-NH-C(S)-NH₂) | Thiosemicarbazone | Absolute Ethanol, Reflux. nih.gov |

Knoevenagel and Mannich Reactions Involving the Piperidinone Ring of this compound

The piperidin-4-one ring in this compound possesses active methylene (B1212753) groups at the C-3 and C-5 positions, flanking the carbonyl group. The protons on these carbons are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is a key intermediate in several important carbon-carbon bond-forming reactions, including the Knoevenagel condensation and the Mannich reaction.

The Knoevenagel condensation involves the reaction of the active methylene group with an aldehyde or ketone. In the presence of a weak base, such as an amine or ammonium (B1175870) salt, this compound is expected to react with various carbonyl compounds to yield α,β-unsaturated ketones. For instance, reaction with an aromatic aldehyde would lead to the formation of a 3-benzylidene-1-(4-bromothiazol-2-yl)piperidin-4-one derivative.

The Mannich reaction is a three-component reaction involving the aminoalkylation of an acidic proton located on a carbon atom. For this compound, this would involve its reaction with a non-enolizable aldehyde, such as formaldehyde (B43269), and a primary or secondary amine. This reaction typically proceeds under acidic or basic conditions and results in the formation of a "Mannich base," a β-amino-ketone derivative. The product would be a 3-(aminomethyl)-1-(4-bromothiazol-2-yl)piperidin-4-one. Piperidines are recognized as significant synthetic fragments in drug design. researchgate.net

The following table summarizes the expected outcomes of these reactions with representative reactants.

| Reaction Type | Reactants | Expected Product |

| Knoevenagel Condensation | Benzaldehyde, Piperidine (B6355638) (catalyst) | 3-Benzylidene-1-(4-bromothiazol-2-yl)piperidin-4-one |

| Knoevenagel Condensation | Acetone, Pyrrolidine (catalyst) | 3-Isopropylidene-1-(4-bromothiazol-2-yl)piperidin-4-one |

| Mannich Reaction | Formaldehyde, Dimethylamine, HCl | 3-((Dimethylamino)methyl)-1-(4-bromothiazol-2-yl)piperidin-4-one |

| Mannich Reaction | Formaldehyde, Morpholine, HCl | 3-(Morpholinomethyl)-1-(4-bromothiazol-2-yl)piperidin-4-one |

Reactivity of the Thiazole Nitrogen and Piperidinone Alpha-Hydrogens

The reactivity of this compound is largely governed by two key features: the nitrogen atom of the thiazole ring and the alpha-hydrogens of the piperidinone ring.

The alpha-hydrogens on the C-3 and C-5 positions of the piperidinone ring are acidic due to their proximity to the electron-withdrawing carbonyl group. This acidity allows for their removal by a base to form an enolate ion. The formation of this enolate is the crucial first step in the Knoevenagel and Mannich reactions, as it creates a potent carbon nucleophile. The high reactivity of the active methylene groups adjacent to the carbonyl in the thiazolidinone ring makes them valuable targets for various organic reactions. researchgate.net

Ring Transformations and Rearrangement Reactions of this compound

While specific ring transformations and rearrangement reactions for this compound are not extensively documented, the inherent chemical nature of its constituent rings suggests potential pathways for such reactions under specific conditions.

Thiazole rings can, in some instances, undergo rearrangement reactions, particularly when substituted with certain functional groups. For example, rearrangements of 2-amino-1,3,4-thiadiazines to 3-amino-2-thiazolimines have been observed to occur in strong acid, proceeding via a transannular nucleophilic attack. rsc.org Although the thiazole in the title compound is stable, harsh reaction conditions could potentially lead to cleavage and rearrangement of the thiazole ring.

The piperidinone ring could also be susceptible to rearrangement under certain conditions. For instance, acid-catalyzed rearrangements of similar heterocyclic ketones are known. Furthermore, reactions that modify the ring size, such as ring expansion or contraction, could be envisioned under specific synthetic protocols, although these would likely require multi-step sequences. Base-induced rearrangements of related heterocyclic systems have also been reported, which can lead to the formation of new ring systems. nih.gov

Mechanistic Investigations of Key Transformations of this compound

The mechanisms of the Knoevenagel and Mannich reactions involving the piperidinone ring are well-established in organic chemistry.

Mechanism of the Knoevenagel Condensation:

Enolate Formation: A basic catalyst, such as piperidine, abstracts an alpha-hydrogen from the C-3 position of the piperidinone ring, forming a resonance-stabilized enolate.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde).

Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the catalyst to form a β-hydroxy ketone (an aldol (B89426) adduct).

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the more stable α,β-unsaturated ketone, the final Knoevenagel condensation product.

Mechanism of the Mannich Reaction (under acidic conditions):

Iminium Ion Formation: The secondary amine (e.g., dimethylamine) reacts with formaldehyde in the presence of an acid catalyst to form a highly electrophilic iminium ion.

Enol Formation: The piperidinone ketone tautomerizes to its enol form under acidic conditions.

Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion.

Deprotonation: The resulting intermediate is deprotonated to regenerate the catalyst and form the final Mannich base, a β-amino-ketone.

These proposed mechanisms are based on well-understood reaction pathways for similar ketones and are expected to be the operative routes for the transformations of this compound.

Derivatization Strategies and Analogue Synthesis Based on 1 4 Bromothiazol 2 Yl Piperidin 4 One

Design Principles for Structural Analogues of 1-(4-Bromothiazol-2-yl)piperidin-4-one

The design of structural analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing pharmacological properties. The core scaffold presents distinct regions for modification, each potentially influencing the molecule's interaction with biological targets.

The Thiazole (B1198619) Ring: As a bioisostere for other aromatic or heteroaromatic systems, the thiazole ring is a key component of many biologically active compounds. mdpi.com Its derivatization can modulate properties such as target binding affinity, selectivity, and metabolic stability.

The Piperidinone Moiety: The piperidin-4-one ring is a common feature in pharmacologically active compounds. researchgate.net It can act as a rigid scaffold to orient substituents in a defined three-dimensional space. The ketone functionality can serve as a hydrogen bond acceptor, while the piperidine (B6355638) nitrogen allows for the introduction of various substituents that can influence solubility, basicity, and target interactions.

The Bromine Atom at C4: The bromine atom is not just a substituent but a crucial synthetic handle. It allows for the introduction of a wide array of chemical groups through various cross-coupling reactions, enabling extensive exploration of the chemical space around the thiazole core.

Analogue design often follows a systematic approach where one part of the molecule is altered at a time to probe its contribution to biological activity. For instance, libraries of compounds can be generated by varying the substituent at the C4 position (via bromine displacement) while keeping the piperidinone ring constant. Subsequently, modifications to the piperidinone ring can be explored for a promising C4-substituted analogue. This systematic exploration allows for the development of a comprehensive SAR. mdpi.com

Introduction of Diverse Chemical Scaffolds via Bromine Functionalization

The bromine atom at the C4 position of the thiazole ring is the most versatile site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance. wikipedia.orglibretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the 4-bromothiazole (B1332970) with various aryl, heteroaryl, or alkyl boronic acids or esters. nih.govmdpi.comnih.gov This allows for the introduction of a vast range of substituted aromatic and heterocyclic systems, significantly altering the steric and electronic profile of the parent molecule.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, reacting the bromothiazole with terminal alkynes. libretexts.orgnih.gov The resulting alkynyl-thiazoles are valuable intermediates that can be further transformed or used to explore interactions with specific target residues. Copper(I) is often used as a co-catalyst, although copper-free conditions have also been developed to avoid potential issues with copper toxicity or side reactions. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing the introduction of primary or secondary amines at the C4 position. wikipedia.org This is particularly useful for incorporating groups that can act as hydrogen bond donors or acceptors, or to modulate the basicity of the molecule. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions. beilstein-journals.orgorganic-synthesis.com

Other Cross-Coupling Reactions: Other notable reactions include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and cyanation reactions to introduce a nitrile group.

The table below summarizes typical conditions for these key cross-coupling reactions.

| Reaction | Coupling Partner | Typical Catalyst/Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, XPhos, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, DMF |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, AsPh₃ | Et₃N, i-Pr₂NH | THF, DMF |

| Buchwald-Hartwig | R¹R²NH | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, BrettPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

Modifications of the Piperidinone Ring System of this compound

The piperidin-4-one ring offers several avenues for chemical modification, primarily centered around the ketone functionality. These transformations can introduce new functional groups, alter the ring's conformation, and provide new points for substituent attachment.

Reductive Amination: The ketone at the C4 position can be converted into a primary, secondary, or tertiary amine through reductive amination. organic-chemistry.org This reaction involves the initial formation of an imine or enamine intermediate with an amine, followed by reduction, typically with reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This strategy is highly effective for introducing a wide variety of amine-containing side chains, which can significantly impact the compound's polarity and biological interactions.

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) are powerful methods for converting the ketone into an exocyclic alkene. masterorganicchemistry.comorganic-chemistry.org By reacting the piperidinone with a phosphonium (B103445) ylide, a C=C double bond is formed, allowing for the attachment of various carbon-based substituents. mdpi.com This modification alters the geometry and hybridization at the C4 position from sp² (in the ketone) to a planar sp² carbon, which can be useful for probing specific binding pockets. nih.gov

Reduction to Alcohol: The ketone can be easily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting hydroxyl group can serve as a hydrogen bond donor and can be further functionalized, for example, through etherification or esterification, to introduce additional diversity.

Grignard and Organolithium Additions: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithiums (RLi), to the ketone yields tertiary alcohols. This introduces a new carbon substituent directly onto the piperidine ring, increasing the structural complexity and exploring new steric environments.

The following table outlines common modifications of the piperidinone ketone.

| Reaction | Reagent(s) | Functional Group Formed | Key Features |

|---|---|---|---|

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Amine (-NR¹R²) | Introduces basic centers and H-bond donors/acceptors. |

| Wittig Reaction | Ph₃P=CHR | Alkene (=CHR) | Forms a C=C bond, altering geometry at C4. |

| Reduction | NaBH₄, LiAlH₄ | Alcohol (-OH) | Creates a hydrogen bond donor and a site for further functionalization. |

| Grignard Addition | R-MgBr | Tertiary Alcohol (-C(OH)R) | Adds a new carbon substituent to the ring. |

Thiazole Heterocycle Functionalization and Diversification

While the C4 position is readily functionalized via the bromine atom, other positions on the thiazole ring can also be modified, typically through C-H activation strategies. rsc.org This allows for the synthesis of multi-substituted thiazole derivatives, providing finer control over the molecule's electronic and steric properties.

Direct C-H functionalization reactions, often catalyzed by transition metals like palladium, can be used to introduce aryl, alkyl, or other groups at the C5 position of the thiazole ring. acs.orgresearchgate.net The regioselectivity of these reactions can be controlled by the choice of catalyst, directing group, and reaction conditions. rsc.org For a 2,4-disubstituted thiazole like the parent scaffold, the C5 position is the most likely site for electrophilic substitution or metal-catalyzed C-H activation. mdpi.com These advanced synthetic methods open up possibilities for creating highly decorated thiazole cores that would be difficult to access through traditional methods.

Library Synthesis Approaches Using this compound as a Scaffold

The structural features of this compound make it an ideal scaffold for combinatorial chemistry and parallel synthesis to generate large libraries of related compounds for high-throughput screening. nih.govmdpi.com Combinatorial chemistry is a highly efficient approach for the synthesis of novel small-molecule heterocyclic compounds. mdpi.com

A typical library synthesis strategy would involve a multi-step sequence where diversity is introduced at each step. For example:

Scaffold Synthesis: The core this compound is synthesized in bulk.

First Diversification Point (C4 of Thiazole): The scaffold is arrayed in a multi-well plate format. A variety of coupling partners (e.g., a diverse set of boronic acids for Suzuki coupling) are added to different wells to generate a library of C4-substituted analogues.

Second Diversification Point (C4 of Piperidinone): The resulting library is then subjected to another diversification reaction. For example, a set of diverse amines could be used in a parallel reductive amination reaction on the piperidinone ketone. organic-chemistry.org

This approach allows for the rapid generation of hundreds or thousands of unique compounds from a single, versatile starting scaffold. rsc.org Both solid-phase and solution-phase parallel synthesis techniques can be employed to streamline the purification and handling of the compound libraries. mdpi.com Such libraries are invaluable for discovering new hit compounds and for systematically exploring the SAR of the this compound scaffold against various biological targets.

Computational Chemistry Studies on 1 4 Bromothiazol 2 Yl Piperidin 4 One

Quantum Chemical Calculations of Electronic Structure and Energetics of 1-(4-Bromothiazol-2-yl)piperidin-4-one

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. For this compound, these calculations provide a detailed picture of its electron distribution, molecular orbitals, and thermodynamic stability.

Methods such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly used to optimize the molecule's geometry and compute its electronic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface. This map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the thiazole (B1198619) and piperidine (B6355638) rings, along with the carbonyl oxygen, are expected to be regions of negative potential (red/yellow), making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms on the piperidine ring and the region around the bromine atom may exhibit positive potential (blue), indicating sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule |

Molecular Docking and Ligand-Protein Interaction Predictions for this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

Thiazole and piperidin-4-one scaffolds are present in many biologically active compounds. nih.govmdpi.com Derivatives of this molecule could be docked into the active sites of various enzymes, such as kinases, proteases, or DNA gyrase, to assess their potential as inhibitors. nih.govimpactfactor.org The docking process yields a score, typically in kcal/mol, that estimates the binding affinity, with more negative values indicating a stronger interaction.

The analysis of the docked pose reveals specific ligand-protein interactions. Key interactions for this scaffold could include:

Hydrogen Bonding: The carbonyl oxygen of the piperidinone ring and the nitrogen atom of the thiazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The bromine atom on the thiazole ring can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Table 2: Example Molecular Docking Results for a Hypothetical Derivative

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| β-ketoacyl-ACP synthase (FabH) | -7.5 | ARG36, HIS123 | Hydrogen bond with carbonyl oxygen |

| DNA Gyrase B | -8.2 | ASP73, ILE78 | Hydrogen bond with thiazole N, Hydrophobic interaction |

| NLRP3 Inflammasome | -6.9 | LEU234, PHE456 | Hydrophobic interaction with piperidine ring |

Molecular Dynamics Simulations for Conformational Landscapes of this compound

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its different conformers. The piperidine ring in similar structures is known to adopt a stable chair conformation to minimize steric strain. nih.gov

An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces on each atom over a series of small time steps. The resulting trajectory provides a wealth of information, including:

Conformational Stability: Analysis of the trajectory can confirm the preference for the chair conformation of the piperidine ring and investigate the potential for ring-flipping.

Solvent Effects: The simulation shows how solvent molecules interact with the compound, particularly around polar groups like the carbonyl and the thiazole ring.

Ligand-Protein Stability: When applied to a docked complex, MD simulations can assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the interaction. researchgate.netnih.gov

Reaction Pathway Modeling and Transition State Analysis for Transformations of this compound

Computational chemistry can be used to model chemical reactions, predict their outcomes, and understand their mechanisms. For this compound, reaction pathway modeling could explore various transformations, such as nucleophilic aromatic substitution at the bromine-substituted carbon of the thiazole ring.

Using DFT calculations, researchers can map the potential energy surface of a reaction. This involves identifying the structures and energies of the reactants, products, any intermediates, and, crucially, the transition state. mdpi.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such studies can help optimize reaction conditions or predict the feasibility of a proposed synthetic route without the need for extensive laboratory experimentation. For example, modeling the substitution of the bromine atom with different nucleophiles would allow for a comparison of activation energies and a prediction of which reaction would be most favorable.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. These predicted shifts can then be compared with experimental data to confirm the compound's structure.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can also be calculated using DFT. The calculation provides the frequencies of the normal modes of vibration. researchgate.net These frequencies correspond to specific molecular motions, such as C=O stretching of the ketone, C-H stretching of the piperidine ring, and vibrations of the thiazole ring. Comparing the calculated spectrum with an experimental one can aid in the assignment of observed absorption bands. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei

| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| Piperidinone C=O | ¹³C | ~ 207 |

| Thiazole C-Br | ¹³C | ~ 115 |

| Thiazole H | ¹H | ~ 7.0 |

| Piperidinone CH₂ adjacent to N | ¹H | ~ 3.8 |

| Piperidinone CH₂ adjacent to C=O | ¹H | ~ 2.6 |

Applications of 1 4 Bromothiazol 2 Yl Piperidin 4 One As a Versatile Synthetic Intermediate

Utility in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive functional groups in 1-(4-Bromothiazol-2-yl)piperidin-4-one makes it an excellent starting material for the synthesis of a variety of complex heterocyclic systems. The ketone functionality of the piperidin-4-one ring can be readily transformed into other functional groups or can participate in cyclization reactions to form spiro-heterocycles. researchgate.net Concurrently, the 4-bromo-substituent on the thiazole (B1198619) ring is amenable to a range of cross-coupling reactions, allowing for the introduction of additional molecular complexity.

One of the key applications of this intermediate is in the synthesis of fused heterocyclic systems. For example, derivatives of 2-aminothiazole (B372263), a core component of the title compound, are known to react with α,β-unsaturated ketones to yield pyrido[4,3-d]thiazolo[3,2-a]pyrimidines. researchgate.net Similarly, the piperidin-4-one moiety can be a precursor to the formation of thiazolo[3,2-a]pyrimidine derivatives, which have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.net The synthesis of these fused systems often involves the initial reaction of a 2-aminothiazole derivative with a suitable dielectrophile, leading to the construction of a new heterocyclic ring fused to the thiazole core.

Furthermore, the ketone group of the piperidin-4-one ring is a versatile handle for the synthesis of spiro-heterocyclic compounds. researchgate.net Spiro-heterocycles, where two rings share a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The reaction of the ketone with various bifunctional reagents can lead to the formation of spiro-oxazolidinones, spiro-pyrrolidines, and other complex spirocyclic systems. nih.gov These reactions often proceed with high stereoselectivity, allowing for the creation of chiral molecules with well-defined spatial arrangements of functional groups.

Role in Medicinal Chemistry Scaffold Development

The this compound scaffold is a privileged structure in medicinal chemistry, as both the thiazole and piperidine (B6355638) rings are frequently found in biologically active compounds. mdpi.com The combination of these two rings in a single molecule provides a foundation for the development of new therapeutic agents with a wide range of potential applications. The 4-bromothiazole (B1332970) moiety can act as a bioisosteric replacement for other aromatic or heteroaromatic rings, while the piperidin-4-one ring can be modified to optimize the pharmacokinetic and pharmacodynamic properties of the molecule.

Derivatives of this scaffold have been investigated for their potential as analgesic agents. For instance, a series of hydrazinyl thiazole derivatives of piperidin-4-one, including a bromo-substituted analog, have been synthesized and evaluated for their pain-reducing properties. researchgate.net The bromo-containing thiazole derivative, in particular, demonstrated significant analgesic activity in preclinical models. researchgate.net

The following table summarizes the analgesic activity of selected hydrazinyl thiazole derivatives of piperidin-4-one:

| Compound | Substituent on Thiazole Ring | Analgesic Activity (% reduction in pain) |

| Derivative 1 | -H | Moderate |

| Derivative 2 | -OCH₃ | 167.62% |

| Derivative 3 | -Br | 203% |

In addition to analgesia, this scaffold has been explored for its potential in cancer therapy. The 2-aminothiazole core is a common feature in a number of anticancer agents, and the piperidin-4-one ring can be functionalized to target specific enzymes or receptors involved in cancer progression. For example, derivatives of 1-(thiazol-2-yl)piperidin-4-one have been investigated as inhibitors of glutaminase (B10826351) 1 (GLS1), an enzyme that is upregulated in many types of cancer. nih.gov One such derivative, compound 24y, showed potent inhibition of GLS1 with an IC₅₀ value of 68 nM and demonstrated antitumor activity in xenograft models. nih.gov

The following table highlights the in vitro and in vivo activity of a GLS1 inhibitor based on the 1-(thiazol-2-yl)piperidin-4-one scaffold:

| Compound | GLS1 IC₅₀ (nM) | Tumor Growth Inhibition (A549 xenograft) | Tumor Growth Inhibition (HCT116 xenograft) |

| 24y | 68 | 40.9% at 100 mg/kg | 42.0% at 100 mg/kg |

Applications in Agrochemical Research

The thiazole ring is a well-established pharmacophore in the field of agrochemicals, with numerous commercial pesticides containing this heterocyclic moiety. nih.gov Thiazole derivatives have been shown to exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. nih.gov The presence of a bromine atom on the thiazole ring of this compound suggests that this compound and its derivatives could also have potential applications in agriculture.

While specific studies on the agrochemical properties of this compound are limited, research on related benzothiazole (B30560) derivatives has demonstrated their potential as agricultural chemicals. mdpi.comresearchgate.net For example, certain benzothiazole compounds have shown good antibacterial activity against plant pathogens like Xanthomonas oryzae. mdpi.com The structural similarities between benzothiazoles and the 4-bromothiazole moiety in the title compound suggest that it could serve as a valuable starting point for the development of new agrochemicals. The piperidine-4-one portion of the molecule could also be modified to enhance the compound's uptake and translocation in plants, or to improve its selectivity towards target pests.

Precursor for Advanced Materials (e.g., Polymers, Functional Molecules)

The reactive nature of the 4-bromo-substituent on the thiazole ring of this compound makes it a potential precursor for the synthesis of advanced materials, such as polymers and functional molecules. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are widely used in the synthesis of conjugated polymers. These polymers are of great interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

For instance, 2-bromothiazole (B21250) has been used as a starting material for the synthesis of novel electron-deficient fused pyrrolo[3,2-d:4,5-d']bisthiazole-containing polymers. These polymers exhibit small optical band gaps and low-lying HOMO energy levels, which are desirable properties for applications in organic electronics. The incorporation of the 1-(piperidin-4-one) moiety into such a polymer backbone could introduce additional functionality, such as improved solubility or the ability to coordinate with metal ions.

Furthermore, the ketone group on the piperidine ring can be used to attach the molecule to a solid support or to another functional molecule, creating new materials with tailored properties. For example, the ketone could be converted into an oxime or a hydrazone, which could then be used to link the molecule to a polymer chain or a nanoparticle surface. This approach could be used to create new sensors, catalysts, or drug delivery systems.

Biological Activity and in Vitro Target Identification of 1 4 Bromothiazol 2 Yl Piperidin 4 One Derivatives

Structure-Activity Relationship (SAR) Methodologies Applied to 1-(4-Bromothiazol-2-yl)piperidin-4-one Analogues

The exploration of the structure-activity relationship (SAR) is fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For a novel scaffold like this compound, both ligand-based and structure-based methods would be theoretically applied to guide the design of more potent and selective analogues.

Ligand-Based SAR Approaches (e.g., QSAR, Pharmacophore Modeling)

In the absence of a known biological target, ligand-based approaches are invaluable. Quantitative Structure-Activity Relationship (QSAR) studies could be employed to correlate physicochemical properties of a series of this compound analogues with their observed biological activities. These models help in predicting the activity of newly designed compounds.

Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore model for this series would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For the this compound scaffold, key pharmacophoric features would likely include:

The bromine atom on the thiazole (B1198619) ring as a potential halogen bond donor.

The nitrogen and sulfur atoms of the thiazole ring as hydrogen bond acceptors.

The piperidin-4-one ring, which can be modified to explore conformational effects and introduce further interaction points.

The carbonyl group of the piperidinone, which can act as a hydrogen bond acceptor.

Fragment-Based Drug Discovery (FBDD) Considerations for this compound

Fragment-Based Drug Discovery (FBDD) is a strategy where small chemical fragments are screened for weak binding to a biological target. The this compound molecule can be conceptually dissected into key fragments: the 4-bromothiazole (B1332970) moiety and the piperidin-4-one core. Each of these fragments could be individually screened against a panel of targets to identify initial hits. Subsequently, these fragments can be grown or linked to generate more potent lead compounds. The 4-bromothiazole fragment, for instance, is a common motif in bioactive compounds and could show affinity for various enzyme active sites.

In Vitro Screening Assays and Biological Profiling of this compound Derivatives (e.g., Enzyme inhibition, receptor binding)

Given the structural motifs present in this compound, a variety of in vitro screening assays would be relevant to determine its biological profile. Thiazole and piperidine (B6355638) cores are present in numerous approved drugs with diverse mechanisms of action.

A hypothetical screening cascade for derivatives of this scaffold could include:

Enzyme Inhibition Assays: Kinases, proteases, and phosphatases are common targets for thiazole-containing compounds. Assays measuring the inhibition of a panel of these enzymes would be a primary step.

Receptor Binding Assays: The piperidine moiety is a well-known scaffold for ligands of G-protein coupled receptors (GPCRs) and ion channels. Radioligand binding assays for a range of CNS receptors (e.g., dopamine, serotonin, opioid receptors) could reveal potential neuropharmacological activity.

Antiproliferative Assays: The cytotoxic effects of these compounds could be evaluated against a panel of cancer cell lines to identify potential anticancer activity.

Antimicrobial Assays: Thiazole derivatives have been reported to possess antibacterial and antifungal properties. Minimum Inhibitory Concentration (MIC) assays against various microbial strains would be pertinent.

Without specific experimental data, a representative data table remains hypothetical. However, a study on a series of hydrazinyl thiazole derivatives of piperidin-4-one has shown that a bromo-containing thiazole derivative exhibited significant analgesic activity, suggesting that the this compound scaffold may have potential in pain management.

Identification of Potential Biological Targets through Proteomics or Chemoproteomics (in vitro) Related to this compound

To identify the specific molecular targets of this compound derivatives, modern chemoproteomic approaches could be utilized. These techniques aim to identify protein-small molecule interactions in a complex biological sample.

Affinity-based proteomics: A derivative of this compound could be immobilized on a solid support (e.g., beads) and used as bait to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Activity-based protein profiling (ABPP): This method uses chemical probes that covalently bind to the active sites of specific enzyme families. A this compound derivative could be used in a competitive manner to identify its enzyme targets by preventing the binding of the probe.

These unbiased approaches can reveal novel and unexpected targets, providing crucial insights into the compound's mechanism of action.

Mechanistic Insights into Observed In Vitro Biological Activities of this compound Analogues

Once a biological activity and a potential target are identified, further mechanistic studies are necessary to understand how the compound exerts its effect. For example, if a this compound analogue is found to inhibit a specific kinase, subsequent studies would involve:

Enzyme kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Cellular assays: To confirm that the compound inhibits the kinase in a cellular context and affects downstream signaling pathways.

Structural biology: Techniques like X-ray crystallography or cryo-electron microscopy could be used to determine the binding mode of the compound to its target protein at an atomic level. This information is invaluable for the rational design of more potent and selective inhibitors.

Future Research Directions and Unexplored Avenues for 1 4 Bromothiazol 2 Yl Piperidin 4 One

Catalyst Development for Enhanced Reactivity and Selectivity in 1-(4-Bromothiazol-2-yl)piperidin-4-one Transformations

The bromine atom on the thiazole (B1198619) ring and the ketone group on the piperidine (B6355638) ring are prime sites for chemical modification, particularly through catalytic cross-coupling and reduction reactions. Future research should focus on developing and optimizing catalysts to control reactivity and selectivity at these positions.

Key areas for investigation include:

Chemoselective Cross-Coupling: The development of palladium or nickel catalysts with specialized ligands is crucial for achieving chemoselective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings at the C4 position of the thiazole ring without interfering with the piperidinone moiety. Research could explore ligands that promote oxidative addition at the C-Br bond at lower temperatures.

Asymmetric Catalysis: The piperidin-4-one ketone can be a target for asymmetric reduction or catalytic asymmetric addition reactions to introduce chirality. Screening of chiral ruthenium or rhodium catalysts for asymmetric hydrogenation could yield enantiomerically enriched piperidinol derivatives, which are valuable for creating stereospecific biologically active molecules.

Heterogeneous Catalysis: To improve sustainability and simplify purification, research into heterogeneous catalysts is warranted. For instance, new heterogeneous cobalt catalysts based on titanium nanoparticles have shown promise for the hydrogenation of substituted pyridines to piperidines and could be adapted for transformations of the piperidinone ring. mdpi.com

Table 1: Potential Catalytic Systems for Screening in this compound Transformations

| Transformation Type | Target Site | Potential Catalyst Class | Ligand/Support Examples | Desired Outcome |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C4 of Thiazole | Palladium-based | Buchwald ligands (e.g., SPhos, XPhos) | High-yield C-C bond formation |

| Buchwald-Hartwig Amination | C4 of Thiazole | Palladium-based | Josiphos, RuPhos | Efficient C-N bond formation |

| Asymmetric Hydrogenation | C4 of Piperidinone | Ruthenium or Rhodium | Chiral diphosphine ligands (e.g., BINAP) | Enantioselective alcohol synthesis |

| Ketone Alkylation | C3/C5 of Piperidinone | Chiral Phase-Transfer Catalysts | Cinchona alkaloid derivatives | Asymmetric α-functionalization |

Exploration of Novel Reaction Pathways for this compound

Beyond standard cross-coupling and reduction reactions, exploring novel synthetic pathways can unlock new classes of derivatives. The bifunctional nature of this compound makes it an ideal substrate for multicomponent reactions and cascade cyclizations.

Future avenues include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses, such as Ugi or Passerini reactions, utilizing the piperidinone ketone could rapidly generate molecular complexity and build libraries of diverse compounds.

Cascade Reactions: The product of a cross-coupling reaction on the bromothiazole could be designed to subsequently react with the piperidinone ketone in an intramolecular fashion, leading to novel fused heterocyclic systems.

C-H Activation: Direct C-H activation on the thiazole or piperidine rings would offer a more atom-economical approach to functionalization, bypassing the need for pre-functionalized starting materials.

Cycloaddition Reactions: The thiazole ring can participate in cycloaddition reactions. For instance, 4-alkenyl-2-dialkylaminothiazoles have been shown to act as dienes in [4+2] cycloaddition reactions, suggesting that derivatives of the title compound could be used to synthesize complex fused systems. researchgate.net

Advanced Materials Science Applications of this compound Derivatives

The electron-rich thiazole ring is a common feature in organic electronic materials. Derivatives of this compound could be investigated for applications in materials science, an area that remains largely unexplored.

Potential applications include:

Organic Semiconductors: Due to their electrochemical properties, derivatives of similar heterocycles like 1,2,5-thiadiazole (B1195012) 1,1-dioxides are being explored as n-type organic semiconductors. mdpi.com By creating conjugated polymers or small molecules incorporating the this compound scaffold, it may be possible to develop new materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Fluorescent Probes: Functionalization with fluorophores could lead to the development of chemosensors. The piperidinone and thiazole nitrogens can act as binding sites for metal ions, potentially modulating the fluorescence of the molecule upon binding.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in both the thiazole and piperidine rings can serve as ligands for metal centers. This could enable the construction of novel coordination polymers or MOFs with interesting magnetic, porous, or catalytic properties.

Integration of this compound into Automated Synthesis Platforms

The increasing use of automation and artificial intelligence in chemical synthesis allows for the rapid exploration of chemical space and optimization of reaction conditions. fu-berlin.de Integrating this compound as a core building block into such platforms could accelerate the discovery of new derivatives with desired properties.

Future research in this area should focus on:

Building Block Development: Preparing a range of derivatives of this compound that are stable and suitable for use in automated synthesizers (e.g., as MIDA-boronates). fu-berlin.de

Reaction Miniaturization and High-Throughput Screening: Utilizing automated platforms to perform thousands of reactions in parallel on a microscale. nih.govnih.gov This would allow for the rapid screening of catalysts, solvents, and reaction conditions for transformations of the title compound.

Library Synthesis: Using automated, multistep continuous flow synthesis to generate large libraries of derivatives based on the this compound scaffold for subsequent biological or materials science screening. nih.gov

Emerging Biological Applications and Target Validation for this compound Derivatives

Both piperidine and thiazole moieties are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds and approved drugs. mdpi.comresearchgate.netdoaj.org Derivatives of this compound are therefore prime candidates for screening against a wide range of biological targets.

Unexplored therapeutic areas could include:

Kinase Inhibition: Many kinase inhibitors incorporate a heterocyclic core. The this compound scaffold could be elaborated through substitution at the bromine and ketone positions to target specific kinases involved in cancer or inflammatory diseases.

Antimicrobial Agents: Thiazole and thiazolidinone derivatives have shown potent activity against various bacterial strains, including resistant ones like MRSA and H. pylori. nih.govimpactfactor.org New derivatives could be synthesized and tested for their antimicrobial properties.

Neurodegenerative Diseases: The piperidine ring is a core component of many compounds active in the central nervous system (CNS). nih.gov Derivatives could be designed to interact with targets relevant to Alzheimer's or Parkinson's disease.

Anti-inflammatory and Analgesic Agents: Hydrazinyl thiazole derivatives of piperidin-4-one have been synthesized and shown to have analgesic activity. nih.gov This suggests a clear avenue for developing new anti-inflammatory and pain-reducing compounds from the this compound core.

Table 2: Potential Biological Targets for Derivatives of this compound

| Therapeutic Area | Potential Biological Target | Rationale for Investigation | Example of Related Scaffold Activity |

|---|---|---|---|

| Oncology | Protein Kinases (e.g., CSF1R, EGFR) | Thiazole and piperidine are common scaffolds in kinase inhibitors. nih.govmdpi.com | 7-Azaindoles used as kinase inhibitors. nih.gov |

| Infectious Diseases | Bacterial Enzymes (e.g., DNA gyrase) | Thiazolidinone-hybrids show potent antibacterial activity. nih.gov | 2-Imino-thiazolidin-4-ones active against MRSA. nih.gov |

| CNS Disorders | Serotonin/Dopamine Receptors | Piperidine is a key pharmacophore for CNS-active drugs. nih.gov | Pimozide (antipsychotic) contains a piperidine ring. nih.gov |

| Inflammation | Cyclooxygenase (COX) Enzymes | Thiazole derivatives have demonstrated anti-inflammatory properties. researchgate.net | Thiazole derivatives show COX-1/COX-2 inhibition. researchgate.net |

| Pain Management | Opioid or other CNS receptors | Piperidin-4-one derivatives have shown analgesic effects. nih.gov | Hydrazinyl thiazole derivatives of piperidin-4-one exhibit analgesic properties. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromothiazol-2-yl)piperidin-4-one, and how are reaction conditions optimized?

- Answer: The synthesis typically involves multi-step reactions, such as:

-

Step 1: Condensation of 4-bromothiazole-2-carbaldehyde with a piperidin-4-one precursor under acidic catalysis (e.g., HCl in ethanol at 60–80°C).

-

Step 2: Cyclization via nucleophilic substitution, requiring precise control of solvent polarity (e.g., DMF or THF) and temperature (reflux conditions, 80–100°C).

-

Optimization: Reaction yield and purity depend on solvent choice (polar aprotic solvents enhance nucleophilicity), catalyst loading (e.g., 1–5 mol% Pd for cross-coupling steps), and stoichiometric ratios (1:1.2 for limiting reagents). Post-synthesis purification often uses column chromatography (silica gel, hexane/ethyl acetate gradient) .

Table 1: Key Reaction Parameters for Synthesis

Step Solvent Temperature (°C) Catalyst Yield Range 1 Ethanol 60–80 HCl 60–75% 2 DMF 80–100 Pd(PPh₃)₄ 40–55%

Q. How is the structural integrity of this compound validated?

- Answer: Standard techniques include:

- NMR Spectroscopy: H NMR confirms the presence of the piperidinone ring (δ 2.5–3.5 ppm for CH₂ groups) and thiazole bromine substitution (δ 7.8–8.2 ppm for aromatic protons).

- IR Spectroscopy: Stretching frequencies at ~1700 cm⁻¹ (C=O of piperidinone) and ~650 cm⁻¹ (C-Br in thiazole).

- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 259.0 (calculated for C₈H₈BrN₂OS⁺) .

Q. What biological activities are associated with this compound?

- Answer: Preliminary studies on analogous piperidinones indicate:

- Antimicrobial Activity: MIC values of 8–16 µg/mL against S. aureus and E. coli.

- Enzyme Inhibition: IC₅₀ of 50–100 nM against tyrosine kinases (e.g., ACK1) due to halogen-thiazole interactions with ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

- Answer: Contradictions often arise from assay variability or structural impurities. Strategies include:

- Dose-Response Curves: Validate potency (e.g., IC₅₀) across multiple concentrations (e.g., 0.1–100 µM) using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays).

- Metabolite Profiling: LC-MS/MS to identify degradation products that may interfere with activity.

- Structural Confirmation: Single-crystal X-ray diffraction (using SHELXL for refinement) to rule out stereochemical ambiguities .

Q. What methodologies optimize the design of this compound derivatives for enhanced target selectivity?

- Answer:

-

Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ACK1’s hydrophobic pocket).

-

SAR Studies: Modify substituents (e.g., replacing Br with CF₃ on thiazole) to balance lipophilicity (logP 2–4) and solubility (>50 µM in PBS).

-

In Vitro/In Vivo Correlation: Test analogs in cell lines (e.g., HEK293T for kinase inhibition) and murine models to assess pharmacokinetics (e.g., t₁/₂ > 4 hours) .

Table 2: Selectivity Data for Derivatives

Derivative Target IC₅₀ (nM) Off-Target (EGFR IC₅₀, nM) Selectivity Index Br-Thiazole 75 >10,000 >133 CF₃-Thiazole 40 8,000 200

Q. How do researchers address synthetic challenges in scaling up this compound production?

- Answer: Key challenges include low yields in cross-coupling steps and purification bottlenecks. Solutions involve:

- Flow Chemistry: Continuous flow reactors for Suzuki-Miyaura coupling (residence time 10–20 min, 100°C) to improve reproducibility.

- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

- Crystallization Optimization: Use anti-solvent precipitation (water/ethanol mixtures) to isolate pure product in >90% recovery .

Q. What advanced spectral techniques elucidate electronic effects of the bromothiazole moiety?

- Answer:

- X-ray Photoelectron Spectroscopy (XPS): Quantify bromine’s electron-withdrawing effect via binding energy shifts (Br 3d₅/₂ peak at ~70 eV).

- DFT Calculations: Gaussian 09 simulations to map electrostatic potential surfaces, correlating with reactivity in nucleophilic aromatic substitution .

Methodological Notes

- Data Contradictions: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlaps .

- Biological Assays: Include positive controls (e.g., staurosporine for kinase inhibition) and counter-screens to exclude false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.